molecular formula C13H24N2O3S B6699497 N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide

N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide

Cat. No.: B6699497
M. Wt: 288.41 g/mol
InChI Key: SYBGGFGFUACNPP-UHFFFAOYSA-N
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Description

N-(2-bicyclo[221]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide is a complex organic compound featuring a bicyclic structure

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-15(2)19(17,18)6-5-13(16)14-9-12-8-10-3-4-11(12)7-10/h10-12H,3-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBGGFGFUACNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCC(=O)NCC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide typically involves multiple steps. One common approach is the reaction of a bicyclo[2.2.1]heptane derivative with a suitable amine and a sulfonyl chloride under controlled conditions. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include peracids for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bicyclo[2.2.1]heptanylmethyl)-3-(dimethylsulfamoyl)propanamide is unique due to its specific combination of a bicyclic structure with a sulfonamide group. This combination imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds .

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